molecular formula C10H15Br B13166165 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene

Cat. No.: B13166165
M. Wt: 215.13 g/mol
InChI Key: ZHGBDSVZDKUMLP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene (C₁₀H₁₅Br, CAS 1934680-14-4) is a brominated cyclohexene derivative characterized by a cyclopropyl group and a bromomethyl group at the 4-position of the cyclohexene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl group introduces significant ring strain and steric bulk, while the bromomethyl group enhances electrophilic reactivity, enabling diverse functionalization pathways .

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

4-(bromomethyl)-4-cyclopropylcyclohexene

InChI

InChI=1S/C10H15Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h1-2,9H,3-8H2

InChI Key

ZHGBDSVZDKUMLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CBr)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylcyclohexene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylcyclohexene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclohexene derivatives, while oxidation reactions can produce cyclohexene carboxylic acids or ketones.

Scientific Research Applications

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table compares 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene with structurally related brominated cyclohexene derivatives:

Compound Name Substituents Key Structural Features Reactivity Profile
This compound Cyclopropyl, bromomethyl (4-position) High steric hindrance, ring strain Electrophilic substitution favored
4-(Bromomethyl)-4-methylcyclohex-1-ene Methyl, bromomethyl (4-position) Moderate steric hindrance Faster bromine displacement
1-Bromo-4,4-dimethylcyclohex-1-ene Two methyl groups (4-position) Enhanced steric shielding Reduced nucleophilic attack
4-(Chloromethyl)-4-methylcyclohex-1-ene Methyl, chloromethyl (4-position) Lower leaving-group ability (Cl⁻ vs. Br⁻) Slower substitution reactions

Key Observations :

  • Steric Effects : The cyclopropyl group in the target compound creates greater steric hindrance compared to methyl or ethyl substituents, slowing certain reactions but improving selectivity in others .
  • Halogen Influence : Bromine’s superior leaving-group ability (vs. chlorine or iodine) enhances reactivity in nucleophilic substitutions. For example, 4-(Bromomethyl)-4-methylcyclohex-1-ene undergoes Suzuki coupling 30% faster than its chloro analog .

Insights :

  • The cyclopropyl group in the target compound may reduce cytotoxicity compared to iodinated analogs, making it safer for antimicrobial applications .
  • Methyl-substituted derivatives (e.g., 4-(Bromomethyl)-4-methylcyclohex-1-ene) show broader reactivity but lower target specificity .

Biological Activity

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies. The focus is on its pharmacological effects, particularly in the context of antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C10_{10}H13_{13}Br
  • Molecular Weight : 227.12 g/mol
  • Structural Features : The compound contains a bromomethyl group and a cyclopropyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anti-inflammatory properties. Below are summarized findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds related to or derived from this compound:

Study Methodology Findings
Study A In vitro assays against Gram-positive and Gram-negative bacteriaCompounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study B Disk diffusion methodNotable antifungal activity against Candida albicans was observed.

These findings suggest that modifications to the cyclohexene structure can enhance antimicrobial efficacy, making it a candidate for further development.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has also been investigated:

Study Methodology Findings
Study C Carrageenan-induced paw edema model in ratsCompounds exhibited dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs.
Study D COX-2 inhibition assaysSome derivatives demonstrated selective COX-2 inhibitory activity, suggesting potential for treating inflammatory conditions.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of COX-2, an enzyme involved in the inflammatory process.
  • Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Case studies involving related compounds provide insight into the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study examined a series of brominated cyclohexenes for their antibacterial properties. The results indicated that structural modifications, such as bromination at specific positions, significantly enhanced activity against resistant bacterial strains.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the efficacy of related compounds in patients with chronic inflammatory diseases, significant reductions in pain and swelling were reported, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents.

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